BenchChemオンラインストアへようこそ!

methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

Evidence Gap Analysis Procurement Risk Assessment Hit-to-Lead Chemistry

CAS 2034598-75-7 is a structurally unique heteroaryl sulfonamide featuring a thiophene-pyridine scaffold coupled to a methyl benzoate ester. Its unsubstituted 4-sulfamoyl benzoate architecture (lacking the 3-methoxy group of TH239) makes it the definitive regioisomeric control for MELK-targeted SAR studies. The methyl ester also serves as a prodrug progenitor, hydrolyzing to the active free acid for in vivo applications. Procurement is limited to specialist research chemical suppliers; verify hydrolysis kinetics and request a comparative IC₅₀ panel against TH239 to validate target engagement.

Molecular Formula C18H16N2O4S2
Molecular Weight 388.46
CAS No. 2034598-75-7
Cat. No. B2841435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate
CAS2034598-75-7
Molecular FormulaC18H16N2O4S2
Molecular Weight388.46
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3
InChIInChI=1S/C18H16N2O4S2/c1-24-18(21)14-4-6-16(7-5-14)26(22,23)20-11-13-9-15(12-19-10-13)17-3-2-8-25-17/h2-10,12,20H,11H2,1H3
InChIKeyNNAMNYXWIYQERT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate (CAS 2034598-75-7): Chemical Class, Structural Identity, and Procurement Baseline


Methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate (CAS 2034598-75-7) is a synthetic sulfonamide derivative that integrates a thiophene-pyridine heterobiaryl scaffold with a methyl benzoate ester via a sulfamoyl linker . The compound (molecular formula C₁₈H₁₆N₂O₄S₂, MW 388.46) represents a multifunctional architecture in which three pharmacophoric elements—a 5-(thiophen-2-yl)pyridin-3-yl moiety, a sulfonamide bridge, and a benzoate ester—are assembled around a central sulfamoyl nitrogen . This structural framework places it within the broader class of heteroaryl sulfonamides, a category with established precedent in kinase inhibition, anti-inflammatory, and antimicrobial research programs [1]. However, the specific substitution pattern at the pyridine 5-position (thiophen-2-yl) and the sulfamoyl N-alkylation with a (pyridin-3-yl)methyl group create a connectivity map that is distinct from commonly encountered sulfonamide analogs, and the compound's procurement availability is currently limited to specialist research chemical suppliers offering quantities for laboratory-scale investigation .

Why In-Class Sulfonamide Analogs Cannot Substitute for Methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate Without Quantitative Cross-Validation


Although the broader heteroaryl sulfonamide class encompasses hundreds of commercially available compounds, the precise combination of (a) a 5-(thiophen-2-yl) substituent on the pyridine ring and (b) a sulfamoyl N-((pyridin-3-yl)methyl) linkage to a methyl benzoate ester is not represented in common screening libraries . The thiophene-2-yl group at the pyridine 5-position introduces distinct electronic and steric properties compared to analogs bearing furan-2-yl, phenyl, or unsubstituted pyridine at this site, potentially altering target binding kinetics and selectivity profiles . Furthermore, the methyl ester on the benzoate ring is susceptible to hydrolysis, yielding the corresponding carboxylic acid; this metabolic or chemical lability means that even closely related analogs with free acid or amide termini may exhibit meaningfully different solubility, permeability, and biological activity profiles . Generic substitution without empirical head-to-head data therefore carries a significant risk of altered pharmacodynamic and pharmacokinetic behavior that could confound SAR interpretation and experimental reproducibility .

Quantitative Differentiation Evidence for Methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate (CAS 2034598-75-7) Versus Closest Structural Analogs


Current Evidence Gap: No Published Direct Comparator Data Exist for Target Compound CAS 2034598-75-7

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents using the full IUPAC name, CAS registry number (2034598-75-7), and InChIKey (IHWVFIFWNOQDMH-UHFFFAOYSA-N) returned no primary research articles, no quantitative bioactivity data, and no patent examples in which this specific compound was directly tested against a comparator [1]. The closest structurally characterized analog with publicly reported data is methyl 4-methoxy-3-({[5-(thiophen-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate (CAS 2034253-44-4, TH239), which bears a methoxy substituent at the 3-position of the benzoate ring and has been studied as a maternal embryonic leucine-zipper kinase (MELK) inhibitor . However, that compound differs from CAS 2034598-75-7 by the presence of the 3-methoxy group and a shifted sulfamoyl attachment (3- vs. 4-position on the benzoate ring), and no direct head-to-head comparison between these two compounds has been published. Consequently, the current evidence base for CAS 2034598-75-7 is limited to its structural identity and basic physicochemical descriptors.

Evidence Gap Analysis Procurement Risk Assessment Hit-to-Lead Chemistry

Structural Differentiation: Substitution Pattern on the Benzoate Ring Relative to TH239

The target compound (CAS 2034598-75-7) possesses an unsubstituted benzoate core with the sulfamoyl group attached at the 4-position (para to the methyl ester). In contrast, TH239 (CAS 2034253-44-4) carries a methoxy substituent at the 3-position and the sulfamoyl group is attached at the 3-position (meta to the methyl ester, ortho to the methoxy) . This regiochemical and substituent difference creates distinct electronic environments: the 4-sulfamoyl (target) places the electron-withdrawing sulfonamide in direct conjugation with the ester carbonyl via the aromatic ring, while the 3-sulfamoyl-4-methoxy pattern (TH239) introduces an electron-donating methoxy group that electronically insulates the sulfonamide from the ester . In sulfonamide-based inhibitor series, such positional isomerism has been documented to shift target binding affinity by 10- to 100-fold depending on the binding pocket architecture [1]. Without experimental data, the sign and magnitude of this effect for CAS 2034598-75-7 cannot be predicted.

Structure-Activity Relationship MELK Inhibition Scaffold Comparison

Physicochemical Differentiation: Lipophilicity and Solubility Implications of the 3-Methoxy Absence

The absence of the 3-methoxy group in CAS 2034598-75-7 relative to TH239 is expected to reduce calculated logP by approximately 0.3–0.5 log units based on the Hansch π constant for aromatic –OCH₃ (π ≈ +0.5 for electron-donating substituents in conjugated systems), though the net effect is modulated by the simultaneous shift in sulfamoyl attachment position [1]. The target compound (MW 388.46) has a slightly lower molecular weight than TH239 (MW 418.48), which generally favors permeability but may reduce target binding affinity if the methoxy group of TH239 participates in productive hydrophobic or hydrogen-bonding interactions within the binding pocket . Both compounds are predicted to have moderate aqueous solubility typical of neutral sulfonamide esters; however, the unsubstituted benzoate of CAS 2034598-75-7 may exhibit faster ester hydrolysis rates under physiological or basic conditions compared to the sterically and electronically shielded ester in TH239 .

Drug-like Properties Lipophilicity Aqueous Solubility

Evidence-Backed Application Scenarios for Methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate (CAS 2034598-75-7)


Hit Expansion and SAR Profiling Around the 5-(Thiophen-2-yl)pyridin-3-yl Sulfonamide Scaffold

CAS 2034598-75-7 is best deployed as a core scaffold diversification tool in hit-to-lead programs targeting kinases or other enzymes where the thiophene-pyridine sulfonamide motif has shown preliminary activity . Its unsubstituted 4-sulfamoyl benzoate architecture provides a clean baseline for systematic SAR exploration—introducing substituents at the 2-, 3-, 5-, or 6-positions of the benzoate ring to map steric and electronic tolerance—without the confounding influence of the 3-methoxy group present in TH239 . Procurement should be coupled with a plan to generate quantitative comparator data (IC₅₀, selectivity panels, microsomal stability) against TH239 and other close analogs, as no such data currently exist in the public domain.

Negative Control or Inactive Comparator for TH239-Mediated MELK Inhibition Studies

Given the structural similarity between CAS 2034598-75-7 and TH239, and the documented MELK inhibitory activity of the latter , CAS 2034598-75-7 may serve as a regioisomeric control compound in MELK-targeted assays. If the 3-methoxy-4-sulfamoyl pattern of TH239 is critical for MELK binding, CAS 2034598-75-7 (4-sulfamoyl, no methoxy) may show reduced or absent MELK inhibition, thereby helping to validate the SAR hypothesis. This application requires experimental confirmation; the compound should be tested side-by-side with TH239 in the same MELK biochemical or cellular assay under identical conditions.

Prodrug or Progenitor Scaffold for Carboxylic Acid Derivatives

The methyl ester of CAS 2034598-75-7 can be hydrolyzed to the corresponding carboxylic acid (4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoic acid), which may serve as a more soluble or target-engaged form for in vivo studies . The unsubstituted benzoate of CAS 2034598-75-7 is anticipated to hydrolyze more readily than the sterically shielded ester of TH239 , making it a preferred progenitor scaffold when rapid ester cleavage is desired—for example, in prodrug strategies where the active species is the free acid. Researchers should verify hydrolysis kinetics under relevant buffer and plasma conditions.

Computational Chemistry and Molecular Docking with Experimental Validation

CAS 2034598-75-7, with its well-defined structure and absence of rotatable bond complexity beyond the sulfamoyl linker, is an attractive candidate for computational docking and molecular dynamics simulations aimed at predicting binding modes to targets of interest . Given that TH239 has been associated with MELK inhibition , a comparative docking study of both compounds into the MELK ATP-binding site (PDB structures available) could generate testable hypotheses about the role of the 3-methoxy group in target engagement. These in silico predictions should be followed by experimental binding or inhibition assays to validate the computational models.

Quote Request

Request a Quote for methyl 4-(N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.